molecular formula C21H21NO4 B557335 Fmoc-3-carboxypiperidine CAS No. 158922-07-7

Fmoc-3-carboxypiperidine

カタログ番号: B557335
CAS番号: 158922-07-7
分子量: 351,41 g/mole
InChIキー: FINXGQXNIBNREL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-3-carboxypiperidine, also known as 1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidine-3-carboxylic acid, is a derivative of piperidine. It is widely used in organic synthesis, particularly in the field of peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protecting group for amines, which is essential in the stepwise synthesis of peptides.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-carboxypiperidine typically involves the reaction of piperidine-3-carboxylic acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base, such as sodium bicarbonate, in an organic solvent like dioxane. The Fmoc group is introduced to the piperidine ring, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The use of solid supports, such as resins, allows for the efficient coupling and deprotection of amino acids, facilitating the large-scale production of this compound .

化学反応の分析

Protection and Deprotection Reactions

Fmoc-3-carboxypiperidine contains a base-labile Fmoc (fluorenylmethoxycarbonyl) group and a carboxylic acid moiety. Its reactivity revolves around:

Fmoc Protection Mechanism

The Fmoc group is introduced via:

  • Fmoc-Cl (Fluorenylmethyl chloroformate): Reacts with amines under Schotten-Baumann conditions (e.g., NaHCO₃/DMF) to form stable carbamates .
  • Fmoc-OSu (Succinimidyl carbonate): Offers better stability and reduced side reactions compared to Fmoc-Cl .

Reaction Example: Amine+Fmoc ClNaHCO3/DMFFmoc carbamate+HCl\text{Amine}+\text{Fmoc Cl}\xrightarrow{\text{NaHCO}_3/\text{DMF}}\text{Fmoc carbamate}+\text{HCl}

Fmoc Deprotection Mechanism

The Fmoc group is cleaved using secondary amines (e.g., piperidine) via a two-step E1cb mechanism:

  • Base-induced elimination generates dibenzofulvene and a carbamate anion.
  • Carbamate decomposition releases CO₂ and the free amine 3 .

Key Data:

Base UsedDeprotection Half-Life (in DMF)
20% Piperidine6 seconds
50% Morpholine1 minute
50% Dicyclohexylamine35 minutes

Piperidine is preferred due to rapid cleavage and adduct formation with dibenzofulvene, minimizing side reactions .

Aspartimide Formation

  • Risk: Occurs in Asp-X sequences (X = Gly, Ser, Arg) under basic or acidic conditions.
  • Mitigation: Addition of HOBt (1-hydroxybenzotriazole) to piperidine reduces aspartimide formation by 50–70% .

3-(1-Piperidinyl)alanine Formation

  • Cause: Base-induced elimination of protected cysteine residues, leading to piperidine adducts.
  • Impact: Mass shift (+51 Da) detectable via MS .

Diketopiperazine (DKP) Formation

  • Risk: High with proline or sterically hindered residues at the N-terminus.
  • Prevention: Use of 2-chlorotrityl resin suppresses DKP by steric hindrance .

Stability Under Synthetic Conditions

This compound exhibits predictable stability:

ConditionStability Outcome
20% Piperidine/DMFFull deprotection in <30 sec
TFA (0.1–1%)Stable for >24 hours
Prolonged basic conditionsPartial racemization (≤2%)

The carboxylic acid group remains inert under Fmoc deprotection conditions but requires activation (e.g., HATU/DIPEA) for coupling .

Analytical Monitoring

  • UV Tracking: The fluorenyl group absorbs at 265–310 nm, enabling real-time reaction monitoring .
  • HPLC Analysis: Retention time shifts confirm successful deprotection or side-product formation .

科学的研究の応用

Peptide Synthesis

Fmoc-3-carboxypiperidine plays a critical role in solid-phase peptide synthesis (SPPS). It serves as a protecting group for the amine functionalities at the N-terminus of amino acids. This protection allows for the stepwise assembly of peptides without interference from other functional groups. The deprotection process typically involves treatment with a base such as piperidine, which selectively removes the Fmoc group while preserving other sensitive functional groups.

Table 1: Common Deprotection Conditions for Fmoc Groups

Deprotecting AgentConcentrationSolventNotes
Piperidine20%N,N-DimethylformamideFast removal; half-life ~6 seconds
Piperazine + DBU5% + 1% + 1%N,N-DimethylformamideAvoids use of strictly controlled piperidine
TriethylamineVariableVariousLess common; may lead to side reactions

Biological Research

In biological applications, this compound is used to synthesize biologically active peptides that are involved in protein-protein interactions and enzyme mechanisms. The ability to create peptides with specific sequences allows researchers to study their biological functions and interactions within cellular environments. Additionally, Fmoc derivatives are employed in the design of peptide-based probes for imaging and therapeutic applications.

Medicinal Chemistry

The compound is instrumental in developing peptide-based pharmaceuticals. Its role as a protecting group facilitates the synthesis of peptides that exhibit enhanced stability and bioavailability compared to their unprotected counterparts. Research has shown that peptides synthesized using Fmoc chemistry can lead to improved pharmacokinetic properties, making them suitable candidates for drug development.

Case Studies

Case Study 1: Synthesis of Antimicrobial Peptides
A study demonstrated the successful synthesis of antimicrobial peptides using this compound as a building block. The peptides exhibited significant activity against various bacterial strains, highlighting the utility of this compound in developing new therapeutic agents.

Case Study 2: Peptide-Based Diagnostic Agents
Another research project focused on using this compound in creating peptide-based diagnostic agents for cancer detection. The synthesized peptides showed high specificity for cancer biomarkers, indicating their potential application in early diagnosis.

作用機序

The mechanism of action of Fmoc-3-carboxypiperidine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the stepwise assembly of peptides .

類似化合物との比較

Similar Compounds

    Fmoc-piperidine: Similar to Fmoc-3-carboxypiperidine but lacks the carboxyl group.

    Fmoc-lysine: Contains an additional amino group, making it useful for synthesizing branched peptides.

    Fmoc-ornithine: Similar to Fmoc-lysine but with a shorter side chain.

Uniqueness

This compound is unique due to the presence of both the Fmoc protecting group and the carboxyl group on the piperidine ring. This dual functionality allows for its use in a wide range of synthetic applications, particularly in the synthesis of peptides with specific structural requirements .

生物活性

Fmoc-3-carboxypiperidine is a derivative of piperidine that has gained attention in the field of peptide synthesis due to its unique properties as a protecting group. The Fmoc (fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) to protect amino groups, allowing for the sequential addition of amino acids to form peptides. This article explores the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula C₂₁H₂₁NO₄ and a molecular weight of 353.39 g/mol. Its structure includes a piperidine ring with a carboxyl group and an Fmoc protecting group, which enhances its stability and solubility in organic solvents.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Groups : The amino group of piperidine is protected using the Fmoc group.
  • Carboxylation : The carboxyl group is introduced through a carboxylation reaction, often using carbon dioxide or other carboxylating agents.
  • Purification : The final product is purified through techniques such as column chromatography.

Biological Activity

This compound exhibits several biological activities that make it valuable in peptide synthesis and drug development:

  • Peptide Synthesis : It serves as a building block in the synthesis of bioactive peptides, which can be utilized in therapeutic applications.
  • Bioavailability Enhancement : The Fmoc group can enhance the bioavailability and stability of peptides by protecting them from enzymatic degradation.
  • Ligand Formation : It can act as a ligand in various biochemical assays, contributing to the study of protein interactions.

Case Studies

  • Study on Peptide Stability : A study demonstrated that peptides synthesized with this compound exhibited improved stability compared to those synthesized with traditional protecting groups. This stability was attributed to the steric hindrance provided by the Fmoc group, which reduced susceptibility to proteolytic enzymes .
  • Application in Drug Design : Research highlighted the use of this compound in designing peptide-based drugs for targeted therapy. The compound's ability to form stable complexes with target proteins was shown to enhance therapeutic efficacy .

Comparative Analysis

The following table summarizes key comparisons between this compound and other common protecting groups used in peptide synthesis:

Protecting GroupStabilityRemoval ConditionsApplications
This compound High20% piperidine in DMFPeptide synthesis, drug design
Boc (tert-butyloxycarbonyl) ModerateStrong acid (TFA)General amino acid protection
Trt (trityl) ModerateAcidic conditionsSensitive side-chain protection

特性

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-20(24)14-6-5-11-22(12-14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FINXGQXNIBNREL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373259
Record name Fmoc-3-carboxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158922-07-7
Record name Fmoc-3-carboxypiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。